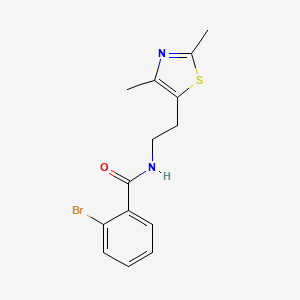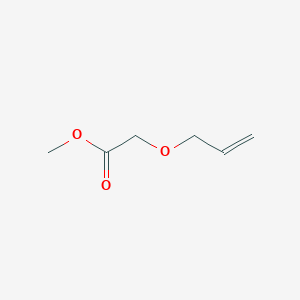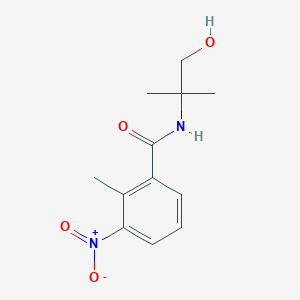
N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a compound with a molecular weight of 432.5 and a molecular formula of C23 H20 N4 O3 S . It has a logP value of 5.2442, a logD value of 5.2442, and a logSw value of -5.0452 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which is a key component of the compound, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Molecular Structure Analysis
The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 432.5 and a molecular formula of C23 H20 N4 O3 S . It has a logP value of 5.2442, a logD value of 5.2442, and a logSw value of -5.0452 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Computational and Pharmacological Potential
The research highlights the computational and pharmacological evaluation of novel derivatives, including those related to the structure of interest, focusing on their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been investigated for their binding affinity against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), demonstrating varied levels of inhibitory effects across these assays, underscoring their potential in medical research and therapeutic applications (M. Faheem, 2018).
Antimicrobial and Antitumor Activity
Another study focused on the design and synthesis of new derivatives, aiming to discover cytotoxic and antimicrobial agents with improved antitumor activity. These compounds, starting from 3-methoxyphenol, were evaluated against various bacteria and fungi, showing a higher potential against gram-negative bacteria. Additionally, they were screened for antiproliferative activity against human tumor cell lines, identifying compounds with significant inhibitory activity, highlighting the versatility of such structures in developing chemotherapeutic agents (B. Kaya et al., 2017).
Anticonvulsant Evaluation
A study on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showcased their synthesis and anticonvulsant evaluation. These compounds were tested for their efficacy against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. The findings suggest that certain derivatives possess significant anticonvulsant activity, offering insights into the development of new therapeutic agents for epilepsy (R. Nath et al., 2021).
Anticancer Properties
The synthesis and evaluation of new derivatives as potential chemotherapeutic agents were also explored, with a focus on their anticancer properties. These studies have shown that such compounds can exhibit high cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment. The research into these compounds' biological activities underscores their promise in developing new therapies for cancer (A. Vinayak et al., 2014).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the search results, 1,3,4-oxadiazole derivatives have been shown to have various mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Orientations Futures
1,3,4-oxadiazole derivatives have shown promising results in the field of anticancer drugs . Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and further exploration of their mechanisms of action .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-31-19-11-7-10-18(14-19)26-23(30)16-29-15-21(20-12-5-6-13-22(20)29)25-28-27-24(32-25)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGOMLIPUXXNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide](/img/structure/B2705663.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2705668.png)
![3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2705669.png)


![2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2705674.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2705676.png)
![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)